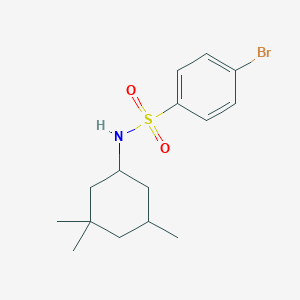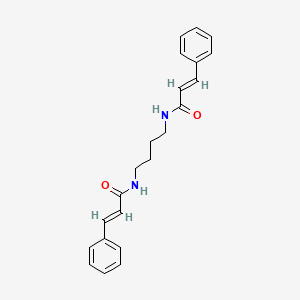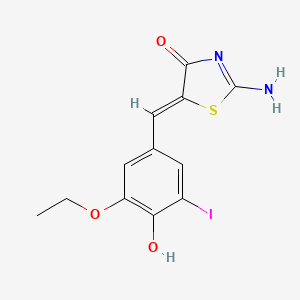methylene]malononitrile](/img/structure/B6073923.png)
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile, also known as ABT-737, is a small-molecule inhibitor that has been extensively studied for its potential use in cancer therapy. ABT-737 is a member of the BH3 mimetic class of drugs, which target the anti-apoptotic proteins in cancer cells, leading to cell death.
Mécanisme D'action
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile is a BH3 mimetic drug that binds to the hydrophobic groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells. By binding to these proteins, [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile displaces the pro-apoptotic proteins Bax and Bak, which are normally sequestered by the anti-apoptotic proteins. Once released, Bax and Bak form pores in the mitochondrial membrane, leading to the release of cytochrome c and other apoptotic factors, ultimately resulting in cell death.
Biochemical and physiological effects:
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile has been shown to induce apoptosis in a variety of cancer cell lines, both in vitro and in vivo. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin, by increasing their apoptotic response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile is its specificity for the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells. This specificity makes it an attractive candidate for cancer therapy, as it has minimal toxicity in normal cells. However, one of the limitations of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile research. One area of interest is the development of more soluble analogs of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile, which would make it easier to administer in vivo. Another area of interest is the combination of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile with other chemotherapeutic agents, such as cisplatin and doxorubicin, to increase their apoptotic response. Finally, there is interest in the development of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile as a potential therapy for other diseases, such as autoimmune disorders and neurodegenerative diseases, which are characterized by abnormal apoptosis.
Méthodes De Synthèse
The synthesis of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile involves a series of chemical reactions that start with the condensation of 4-bromobenzaldehyde with malononitrile, followed by the addition of ethylamine and 2-aminothiazole. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile works by binding to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, leading to the activation of the pro-apoptotic proteins Bax and Bak, which ultimately result in cell death.
Propriétés
IUPAC Name |
2-[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5S/c1-2-20-15-21-14(19)13(22-15)12(10(7-17)8-18)9-3-5-11(16)6-4-9/h3-6H,2,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWXCKLCCVMHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=C(C#N)C#N)C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B6073840.png)
![[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B6073853.png)


![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B6073863.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6073874.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6073885.png)
![5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6073894.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6073897.png)
![2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)
![{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B6073904.png)


